Cas no 2287283-58-1 (1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid)

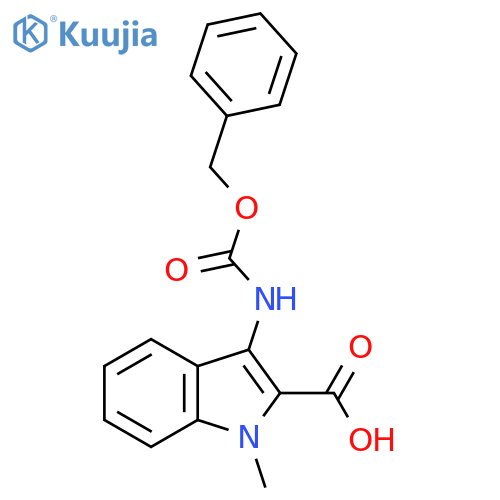

2287283-58-1 structure

商品名:1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid

1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2287283-58-1

- 1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid

- 3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid

- EN300-6748081

-

- インチ: 1S/C18H16N2O4/c1-20-14-10-6-5-9-13(14)15(16(20)17(21)22)19-18(23)24-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,23)(H,21,22)

- InChIKey: ZCHDSWXEVNBAMD-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(NC1=C(C(=O)O)N(C)C2C=CC=CC=21)=O

計算された属性

- せいみつぶんしりょう: 324.11100700g/mol

- どういたいしつりょう: 324.11100700g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 464

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6748081-0.25g |

3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid |

2287283-58-1 | 95.0% | 0.25g |

$920.0 | 2025-03-13 | |

| Enamine | EN300-6748081-0.1g |

3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid |

2287283-58-1 | 95.0% | 0.1g |

$879.0 | 2025-03-13 | |

| Enamine | EN300-6748081-2.5g |

3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid |

2287283-58-1 | 95.0% | 2.5g |

$1959.0 | 2025-03-13 | |

| Enamine | EN300-6748081-1.0g |

3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid |

2287283-58-1 | 95.0% | 1.0g |

$999.0 | 2025-03-13 | |

| Enamine | EN300-6748081-0.5g |

3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid |

2287283-58-1 | 95.0% | 0.5g |

$959.0 | 2025-03-13 | |

| Enamine | EN300-6748081-0.05g |

3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid |

2287283-58-1 | 95.0% | 0.05g |

$839.0 | 2025-03-13 | |

| Enamine | EN300-6748081-5.0g |

3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid |

2287283-58-1 | 95.0% | 5.0g |

$2900.0 | 2025-03-13 | |

| Enamine | EN300-6748081-10.0g |

3-{[(benzyloxy)carbonyl]amino}-1-methyl-1H-indole-2-carboxylic acid |

2287283-58-1 | 95.0% | 10.0g |

$4299.0 | 2025-03-13 |

1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658

-

3. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

2287283-58-1 (1-Methyl-3-(phenylmethoxycarbonylamino)indole-2-carboxylic acid) 関連製品

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 503537-97-1(4-bromooct-1-ene)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量